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For researchers, scientists, and drug development professionals, ensuring the reliability of

bioanalytical data is paramount. In the context of bioequivalence (BE) studies for bosentan, a

dual endothelin receptor antagonist, incurred sample reanalysis (ISR) serves as a critical

validation step. This guide provides a comprehensive comparison of methodologies and

presents supporting data to underscore the importance and execution of ISR in establishing the

bioequivalence of bosentan formulations.

The Imperative of Incurred Sample Reanalysis
Bioanalytical method validation is a cornerstone of pharmacokinetic and bioequivalence

studies. While methods are rigorously validated using spiked quality control (QC) samples, the

behavior of an analyte in "incurred" samples—those obtained from study subjects—can

sometimes differ. Factors such as protein binding, the presence of metabolites, and matrix

effects can influence the accuracy and precision of the analytical method.[1] ISR addresses this

by reanalyzing a subset of subject samples in a separate analytical run to confirm the

reproducibility of the original results.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA) mandate ISR for all bioequivalence studies.[2] The fundamental

acceptance criterion is that for at least two-thirds (67%) of the reanalyzed samples, the

percentage difference between the initial and the repeat concentration should be within ±20%

of their mean for small molecules like bosentan.[3]
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Analytical Methodologies for Bosentan
Quantification
The most prevalent and robust method for the quantification of bosentan in biological matrices,

particularly human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-

MS/MS).[4] This technique offers high sensitivity, selectivity, and a wide dynamic range, making

it ideal for bioequivalence studies where accurate measurement of drug concentrations over

time is crucial.

Alternative methods, such as Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC) with UV detection and UV-visible spectrophotometry, have also been developed for

bosentan analysis. While these methods can be more accessible and cost-effective, they may

lack the sensitivity and selectivity of LC-MS/MS, which is particularly important for accurately

quantifying low concentrations of the drug in the elimination phase of pharmacokinetic profiles.
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Parameter LC-MS/MS
RP-HPLC with UV
Detection

Principle

Separation by liquid

chromatography followed by

mass-based detection of

parent and fragment ions.

Separation by liquid

chromatography followed by

detection based on UV

absorbance.

Sensitivity

High (Lower Limit of

Quantification (LLOQ) typically

in the low ng/mL range).

Moderate to Low (LLOQ

typically in the higher ng/mL to

µg/mL range).

Selectivity

Very High (discriminates

between analyte and

interfering substances based

on mass-to-charge ratio).

Moderate (potential for

interference from co-eluting

compounds with similar UV

absorbance).

Linearity Range Wide (e.g., 0.4-1600 ng/mL).
Narrower (e.g., 250-750

ng/mL).

Sample Volume
Typically small (e.g., 100 µL of

plasma).

May require larger sample

volumes.

Throughput High, with rapid analysis times.
Generally lower than LC-

MS/MS.

Cost
Higher initial instrument cost

and maintenance.

Lower instrument and

operational costs.

Experimental Protocol: A Typical LC-MS/MS Method
for Bosentan
The following protocol outlines a standard approach for the analysis of bosentan in human

plasma, applicable to both the initial analysis and the incurred sample reanalysis in a

bioequivalence study.

Sample Preparation (Solid Phase Extraction - SPE)
Thawing: Frozen plasma samples are thawed at room temperature.
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Aliquoting: A 100 µL aliquot of plasma is transferred to a clean tube.

Internal Standard Spiking: An internal standard (e.g., a deuterated analog of bosentan) is

added to each sample to correct for variability during sample processing and analysis.

Extraction: The samples are extracted using a solid-phase extraction (SPE) cartridge. This

process removes proteins and other interfering substances from the plasma.

Elution: The analyte and internal standard are eluted from the SPE cartridge with an

appropriate solvent.

Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is

reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
Chromatographic Separation: The reconstituted sample is injected into an HPLC system

equipped with a C18 analytical column. A mobile phase, typically a mixture of an organic

solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate bosentan and its

internal standard from any remaining matrix components.

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass

spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to

specifically detect the parent-to-product ion transitions for both bosentan and its internal

standard.

Incurred Sample Reanalysis
For ISR, a predetermined number of subject samples (typically 5-10% of the total number of

samples) are selected. These samples are reanalyzed using the same validated bioanalytical

method as the initial analysis. The results of the ISR are then compared to the original values

to assess the reproducibility of the method. In a successful bosentan bioequivalence study, the

percentage change for incurred sample reanalysis was found to be within ±13.0%.

Incurred Sample Reanalysis Workflow
The following diagram illustrates the logical flow of the incurred sample reanalysis process in a

bioequivalence study.
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Bioequivalence Study Conduct

Bioanalytical Laboratory

Incurred Sample Reanalysis
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Generation of Concentration-Time Data

Selection of Incurred Samples (5-10%)

Reanalysis of Selected Samples

Comparison of Original and Reanalyzed Data

Evaluation Against Acceptance Criteria (±20% Difference for ≥67% of Samples)

Investigation of ISR Failure (if applicable)

Fail

Inclusion of ISR Results in Final Study Report

Pass
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Workflow of Incurred Sample Reanalysis (ISR) in a Bosentan Bioequivalence Study.
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Conclusion
Incurred sample reanalysis is an indispensable component of bosentan bioequivalence studies,

providing an essential check on the reproducibility and reliability of the bioanalytical method in

real-world samples. The use of a validated, sensitive, and selective method, such as LC-

MS/MS, is crucial for obtaining accurate pharmacokinetic data. By adhering to regulatory

guidelines for ISR and thoroughly investigating any discrepancies, researchers can ensure the

integrity of their bioequivalence data and contribute to the development of safe and effective

generic drug products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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